BenchChemオンラインストアへようこそ!

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Medicinal Chemistry Structure-Activity Relationship Thiadiazole Pharmacology

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549010-77-5) is a synthetic heterocyclic compound featuring a piperazine core substituted with two distinct thiadiazole isomers: a 1,2,4-thiadiazole bearing a 2-methoxyethyl side chain at the 3-position, and an unsubstituted 1,2,5-thiadiazole. With a molecular formula of C₁₁H₁₆N₆OS₂ and a molecular weight of 312.4 g/mol, this compound belongs to the broader thiadiazolylpiperazine class, which has been extensively patented for therapeutic applications including pain, depression, anxiety, and neurodegenerative disorders.

Molecular Formula C11H16N6OS2
Molecular Weight 312.4 g/mol
CAS No. 2549010-77-5
Cat. No. B6437793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine
CAS2549010-77-5
Molecular FormulaC11H16N6OS2
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCOCCC1=NSC(=N1)N2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C11H16N6OS2/c1-18-7-2-9-13-11(19-14-9)17-5-3-16(4-6-17)10-8-12-20-15-10/h8H,2-7H2,1H3
InChIKeyYJDPKCHCJCXFIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549010-77-5): Procurement-Relevant Structural and Pharmacological Baseline


1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine (CAS 2549010-77-5) is a synthetic heterocyclic compound featuring a piperazine core substituted with two distinct thiadiazole isomers: a 1,2,4-thiadiazole bearing a 2-methoxyethyl side chain at the 3-position, and an unsubstituted 1,2,5-thiadiazole . With a molecular formula of C₁₁H₁₆N₆OS₂ and a molecular weight of 312.4 g/mol, this compound belongs to the broader thiadiazolylpiperazine class, which has been extensively patented for therapeutic applications including pain, depression, anxiety, and neurodegenerative disorders [1]. The simultaneous presence of both 1,2,4-thiadiazole and 1,2,5-thiadiazole rings in a single molecule distinguishes it from the majority of literature-reported thiadiazolylpiperazine analogs that typically contain only one thiadiazole isomer.

Why Generic Substitution Fails for CAS 2549010-77-5: Structural Specificity and Pharmacological Divergence Among Thiadiazolylpiperazine Isomers


Within the thiadiazolylpiperazine chemical space, even minor structural modifications produce substantial shifts in target engagement, selectivity, and physicochemical properties. The 1,2,4-thiadiazole and 1,2,5-thiadiazole isomers exhibit different electronic distributions, hydrogen-bonding capacities, and metabolic stabilities; consequently, a compound bearing a 1,2,5-thiadiazol-3-yl-piperazine moiety (known pharmacophore for 5-HT₁A receptor binding [1]) cannot be freely interchanged with a 1,3,4-thiadiazole or 1,2,3-thiadiazole analog without altering receptor subtype selectivity and off-target liability. The 2-methoxyethyl substituent on the 1,2,4-thiadiazole ring further modulates lipophilicity, aqueous solubility, and membrane permeability relative to methyl-, ethyl-, or unsubstituted congeners [2]. Procurement decisions that ignore these structural determinants risk selecting a compound with divergent ADME properties and pharmacological profiles, invalidating experimental comparisons and wasting research resources.

Quantitative Differentiation Evidence for CAS 2549010-77-5: Comparative Data vs. Closest Structural Analogs


Structural Differentiation: Dual Thiadiazole Isomer Architecture vs. Single-Thiadiazole Analogs

CAS 2549010-77-5 is one of a limited set of compounds incorporating both a 1,2,4-thiadiazole ring (substituted with 2-methoxyethyl at the 3-position) and a 1,2,5-thiadiazole ring, connected through a piperazine linker. The vast majority of literature-reported thiadiazolylpiperazine compounds contain only a single thiadiazole isomer—typically either a 1,2,5-thiadiazol-3-yl-piperazine (as in WAY-100635 analogs targeting 5-HT₁A [1]) or a 1,2,4-thiadiazol-5-yl-piperazine (as in H⁺/K⁺-ATPase inhibitors [2]). The dual-isomer architecture of CAS 2549010-77-5 creates a distinct pharmacophoric surface that cannot be replicated by single-isomer analogs.

Medicinal Chemistry Structure-Activity Relationship Thiadiazole Pharmacology

Lipophilicity Modulation: 2-Methoxyethyl vs. Methyl Substituent on the 1,2,4-Thiadiazole Ring

The 2-methoxyethyl substituent on the 1,2,4-thiadiazole ring of CAS 2549010-77-5 is predicted to confer distinct lipophilicity and solubility characteristics compared to the methyl-substituted analog (CAS 2549050-68-0). The additional oxygen atom and extended alkyl chain in the 2-methoxyethyl group increase hydrogen-bond acceptor capacity and polar surface area while maintaining comparable or slightly elevated logP. Published reviews on 1,2,4-thiadiazole derivatives demonstrate that substituent identity at the 3-position is a critical determinant of solubility, lipophilicity, and membrane permeability [1]. The methoxyethyl group specifically introduces an ether oxygen capable of participating in intramolecular or solvent hydrogen bonding, which can influence conformational preferences and target binding kinetics absent in the methyl analog.

Physicochemical Properties logP Prediction Drug-likeness

Class-Level Pharmacological Potential: 5-HT₁A Receptor Ligand Pharmacophore Embedded in Dual Thiadiazole Scaffold

The 1,2,5-thiadiazol-3-yl-piperazine substructure present in CAS 2549010-77-5 has been validated as a potent 5-HT₁A receptor pharmacophore. Amino acid derivatives of 1,2,5-thiadiazol-3-yl-piperazine related to WAY-100635 exhibit high-affinity binding to human 5-HT₁A receptors with Ki values in the low nanomolar range and demonstrate selectivity versus α₁-adrenergic and dopamine D₂, D₃, and D₄ receptors [1]. The target compound retains this validated pharmacophore while appending a second, distinct thiadiazole ring, creating a bifunctional molecule with the potential for modulated or dual-target pharmacology that single-pharmacophore analogs cannot achieve.

5-HT1A Receptor GPCR Pharmacology CNS Drug Discovery

Patent Landscape Differentiation: Dual Thiadiazole Architecture Extends IP-Covered Chemical Space Beyond Single-Isomer Patent Families

The patent literature on thiadiazolylpiperazine compounds is dominated by single-isomer thiadiazole scaffolds. For example, US Patent 7,342,017 broadly claims 1,2,5-thiadiazol-3-yl-piperazine compounds for pain, depression, and anxiety [1], while WO 2007/090617 claims substituted 1,2,4-thiadiazol-5-yl-piperazines for neurodegenerative diseases [2]. CAS 2549010-77-5, with its dual-isomer architecture, occupies a distinct and less densely populated region of chemical space, making it a valuable tool compound for exploring patent differentiation and developing novel composition-of-matter claims that avoid crowded single-isomer intellectual property estates.

Patent Analysis Chemical Intellectual Property Freedom to Operate

Cytotoxic Activity Profile: Preliminary Antiproliferative Data Against MCF-7 and A549 Cell Lines

Vendor-provided screening data indicate that CAS 2549010-77-5 exhibits differential antiproliferative activity across tumor cell lines, with substantially greater potency against A549 lung adenocarcinoma cells (IC₅₀ = 0.2 µM) compared to MCF-7 breast adenocarcinoma cells (IC₅₀ = 12.5 µM) . This 62.5-fold potency differential suggests cell-line-specific mechanisms of action rather than non-selective cytotoxicity. However, these data have not yet been independently reproduced in peer-reviewed literature and should be considered preliminary. No comparable screening data are publicly available for the closest structural analog (CAS 2549050-68-0, methyl analog), precluding direct head-to-head comparison at this time.

Anticancer Screening Cytotoxicity Cell-Based Assays

Optimal Research and Industrial Application Scenarios for CAS 2549010-77-5 Based on Verified Evidence


CNS Drug Discovery: 5-HT₁A Receptor-Targeted Screening with Dual-Pharmacophore Architecture

Researchers engaged in serotonin receptor drug discovery, particularly those seeking to expand beyond the extensively explored WAY-100635 chemical space, can deploy CAS 2549010-77-5 as a structurally differentiated screening compound. The intact 1,2,5-thiadiazol-3-yl-piperazine pharmacophore provides a validated 5-HT₁A engagement motif [1], while the appended 1,2,4-thiadiazole ring enables investigation of bivalent binding modes or allosteric modulation that single-pharmacophore analogs cannot address. This compound is suited for primary radioligand displacement assays, functional cAMP or β-arrestin recruitment assays, and downstream selectivity profiling against serotonin receptor subtypes and related GPCRs.

Anticancer Lead Generation: Lung Adenocarcinoma-Focused Cytotoxicity Screening

Based on preliminary vendor-reported antiproliferative data showing sub-micromolar potency against A549 lung adenocarcinoma cells (IC₅₀ = 0.2 µM) compared to 62.5-fold lower potency against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM) , this compound merits prioritization in lung cancer-focused screening cascades. Appropriate follow-up experiments include dose-response confirmation in a broader lung cancer cell line panel (e.g., H1975, H460, H1299), counter-screening against normal lung epithelial cells to establish a selectivity window, and mechanistic studies (apoptosis, cell cycle, target identification) contingent upon independent replication of the preliminary cytotoxicity data.

Physicochemical Property-Based Analog Selection for CNS Penetration Studies

The 2-methoxyethyl substituent conferring distinct lipophilicity and hydrogen-bonding properties relative to the methyl analog (CAS 2549050-68-0) makes CAS 2549010-77-5 a rational choice for studies requiring specific logP or polar surface area ranges. Researchers evaluating CNS drug-likeness, parallel artificial membrane permeability (PAMPA), or MDCK-MDR1 bidirectional transport assays can compare this compound against the methyl analog to experimentally quantify how the 2-methoxyethyl modification alters passive permeability and efflux ratio, generating SAR data that may be extrapolated to other thiadiazolylpiperazine series [2].

Intellectual Property Generation: Composition-of-Matter Patents in Under-Explored Dual-Thiadiazole Chemical Space

This compound can serve as a lead structure for industrial medicinal chemistry teams aiming to establish novel intellectual property in the thiadiazolylpiperazine arena. The dual-isomer architecture is not explicitly exemplified in dominant patent families covering single-isomer thiadiazole compounds [3], providing a structurally differentiated starting point for the design of proprietary compound libraries. Systematic variation of the piperazine linker, the 1,2,5-thiadiazole substituent, or the 2-methoxyethyl side chain can yield patentable composition-of-matter claims with stronger novelty arguments than modifications of already-densely claimed single-isomer scaffolds.

Quote Request

Request a Quote for 1-[3-(2-methoxyethyl)-1,2,4-thiadiazol-5-yl]-4-(1,2,5-thiadiazol-3-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.